N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norvaline
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Overview
Description
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norvaline is a synthetic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen core, which is a fused ring system containing both benzene and pyran rings, and a norvaline moiety, which is an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norvaline typically involves multiple steps:
Pechmann Condensation: The initial step often involves the Pechmann condensation of resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of a strong acid like sulfuric acid to form the chromen core.
Hydrolysis and Esterification: The resulting ester is hydrolyzed to form the corresponding acid, which is then esterified with norvaline using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pechmann condensation and alkylation steps, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norvaline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromenones, while reduction can produce chromanols.
Scientific Research Applications
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norvaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norvaline involves its interaction with various molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The norvaline moiety can mimic natural amino acids, potentially affecting protein synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure but lack the fused cyclopentane ring.
Flavonoids: Share the chromen core but have different substituents and biological activities.
Quinolones: Contain a similar fused ring system but with nitrogen atoms in the ring.
Uniqueness
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norvaline is unique due to its specific combination of a chromen core with a norvaline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21NO5 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methylamino]pentanoic acid |
InChI |
InChI=1S/C18H21NO5/c1-2-4-14(17(21)22)19-9-13-15(20)8-7-11-10-5-3-6-12(10)18(23)24-16(11)13/h7-8,14,19-20H,2-6,9H2,1H3,(H,21,22) |
InChI Key |
QNNICIJEJNAHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O |
Origin of Product |
United States |
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